Talarozole
Overview
Description
Talarozole is a pharmaceutical compound known for its ability to increase the levels of retinoic acid in the body. It is primarily investigated for its potential in treating various dermatological conditions and osteoarthritis. This compound functions as a retinoic acid metabolism blocking agent, which helps in reducing inflammation and promoting cellular differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Talarozole involves the formation of a benzothiazole ring, which is a benzene ring fused to a thiazole ring. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms.
Fusion with Benzene Ring: The thiazole ring is then fused with a benzene ring to form the benzothiazole structure.
Functionalization: The benzothiazole structure is further functionalized to introduce the desired substituents, enhancing its pharmacological properties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Talarozole undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Talarozole has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying retinoic acid metabolism and its inhibition.
Biology: Investigated for its role in cellular differentiation and proliferation.
Medicine: Explored as a potential treatment for dermatological conditions like psoriasis and inflammatory diseases like osteoarthritis.
Industry: Utilized in the development of new pharmaceuticals targeting retinoic acid pathways .
Mechanism of Action
Talarozole functions by inhibiting the enzyme responsible for the breakdown of all-trans retinoic acid, known as retinoic acid 4-hydroxylase. By blocking this enzyme, this compound increases the levels of retinoic acid in the body, which in turn regulates epithelial differentiation and growth. This mechanism helps in reducing inflammation and promoting the normalization of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Rambazole: Another retinoic acid metabolism blocking agent with similar properties.
Liarozole: Known for its ability to inhibit retinoic acid metabolism and used in dermatological treatments.
Uniqueness of Talarozole
This compound stands out due to its high specificity and potency in inhibiting retinoic acid 4-hydroxylase. This specificity makes it a promising candidate for treating conditions associated with retinoic acid deficiency and inflammation .
Biological Activity
Talarozole is a retinoic acid metabolism-blocking agent (RAMBA) that has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoarthritis (OA) and other conditions influenced by retinoic acid levels. This compound primarily functions by inhibiting the cytochrome P450 enzymes CYP26A1 and CYP26B1, which are responsible for the degradation of all-trans retinoic acid (atRA), a critical metabolite of vitamin A involved in various physiological processes.
Inhibition of CYP26 Enzymes
This compound's biological activity is centered on its ability to inhibit CYP26 enzymes, which play a vital role in regulating atRA concentrations in tissues. By blocking these enzymes, this compound effectively increases the levels of atRA, thereby enhancing its signaling pathways. This mechanism is particularly relevant in conditions where retinoic acid signaling is disrupted.
Impact on Retinoic Acid Levels
Research indicates that after administration of this compound, there is a significant increase in atRA concentrations in various tissues. For instance, a study demonstrated that a single dose of 2.5 mg/kg this compound resulted in increases of up to 5.7-fold in serum and 2.5-fold in testis tissue . Such elevations are crucial for restoring normal physiological functions mediated by retinoic acid.
Osteoarthritis Treatment
Recent studies have highlighted this compound's potential as a disease-modifying treatment for hand osteoarthritis. In experimental models, this compound has been shown to significantly reduce inflammation and cartilage degeneration following joint injury. Specifically, it was noted that within six hours post-injury, this compound administration led to a marked decrease in inflammatory markers within the cartilage .
Case Study: In Vivo Models
In a controlled study involving mice with surgically induced OA, this compound not only reduced inflammation but also prevented osteophyte formation and cartilage degradation over a 26-day period . These findings suggest that this compound may offer symptomatic relief while also addressing the underlying disease process.
Genetic Insights
The efficacy of this compound appears linked to genetic factors influencing retinoic acid metabolism. Variants in the ALDH1A2 gene, which encodes an enzyme critical for retinoic acid synthesis, have been associated with increased OA severity . This genetic connection underscores the importance of personalized medicine approaches when considering this compound as a therapeutic option.
Summary of Research Findings
Properties
IUPAC Name |
N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFYYXUGUBUECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942185 | |
Record name | Talarozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rambazole is a new generation all-trans retinoic acid metabolism blocking agent, highly specific against the retinoic acid 4-hydroxylase. The drug alleviates hyperproliferation and normalizes differentiation of the epidermis in animal models of psoriasis. All-trans-retinoic acid (RA) regulates epithelial differentiation and growth through activation of specific nuclear RA receptors (RARs). Rambazole acts by inhibiting the metabolic breakdown of the retinoid, increasing the biological efficacy of RA. | |
Record name | Talarozole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
201410-53-9 | |
Record name | Talarozole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201410-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talarozole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talarozole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talarozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALAROZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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